TLR4 agonist-1 (TEA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR4 agonist-1 (TEA): is a potent activator of Toll-like Receptor 4 (TLR4), a transmembrane receptor that plays a crucial role in the innate immune response. TLR4 agonist-1 (TEA) prompts the production of macrophage inflammatory protein-1 beta (MIP-1β) in RAW 264.7 and MM6 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR4 agonist-1 (TEA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of TLR4 agonist-1 (TEA) focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes, using high-efficiency reactors, and employing purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: TLR4 agonist-1 (TEA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions include modified versions of TLR4 agonist-1 (TEA) with enhanced stability and activity. These products are often tested for their biological efficacy and safety .
Scientific Research Applications
Chemistry: In chemistry, TLR4 agonist-1 (TEA) is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how modifications to the compound’s structure affect its ability to activate TLR4 and induce immune responses .
Biology: In biology, TLR4 agonist-1 (TEA) is used to study the mechanisms of innate immune activation. It helps researchers understand how TLR4 signaling pathways are triggered and how they contribute to immune responses against pathogens .
Medicine: In medicine, TLR4 agonist-1 (TEA) is explored for its potential as an immunotherapeutic agent. It is investigated for its ability to enhance the efficacy of vaccines and as a treatment for cancer and infectious diseases .
Industry: In the industry, TLR4 agonist-1 (TEA) is used in the development of new vaccine adjuvants. Its ability to enhance immune responses makes it a valuable component in vaccine formulations .
Mechanism of Action
TLR4 agonist-1 (TEA) exerts its effects by binding to the TLR4 receptor on the surface of immune cells. This binding triggers the formation of a receptor complex that activates intracellular signaling pathways. The MyD88-dependent pathway leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). The TRAM/TRIF-dependent pathway results in the production of interferons and other immune mediators .
Comparison with Similar Compounds
Monophosphoryl lipid A (MPL): A detoxified variant of lipopolysaccharide (LPS) that activates TLR4 and is used as a vaccine adjuvant.
Imiquimod: A TLR7 agonist used in the treatment of skin cancers and viral infections.
FP20 series: A new class of small-molecule TLR4 agonists with increased chemical stability and selective activity.
Uniqueness: TLR4 agonist-1 (TEA) is unique due to its potent activation of TLR4 and its ability to induce the production of MIP-1β in specific cell lines. This makes it a valuable tool for studying TLR4 signaling and developing new immunotherapeutic strategies .
Properties
Molecular Formula |
C87H173N4O15P |
---|---|
Molecular Weight |
1546.3 g/mol |
IUPAC Name |
(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoate;triethylazanium |
InChI |
InChI=1S/C81H158N3O15P.C6H15N/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5;1-4-7(5-2)6-3/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93);4-6H2,1-3H3/t69-,70-,71-,72+,73?,77-,78?,79-,81-;/m1./s1 |
InChI Key |
FFLZJHQACIRPJU-MLBHIVEMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)[O-])NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC.CC[NH+](CC)CC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)[O-])NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC.CC[NH+](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.